![molecular formula C11H11NO5 B12893231 3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid CAS No. 72667-29-9](/img/structure/B12893231.png)
3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazolidinone ring
Métodos De Preparación
The synthesis of 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)benzoic acid with an appropriate oxazolidinone precursor under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes. In medicine, it could be investigated for its therapeutic potential. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the oxazolidinone ring play crucial roles in its biological activity, potentially affecting enzyme function and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid include other benzoic acid derivatives and oxazolidinone-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of the benzoic acid moiety and the oxazolidinone ring in 3-(5-(Hydroxymethyl)-2-oxooxazolidin-3-yl)benzoic acid sets it apart from other related compounds.
Propiedades
Número CAS |
72667-29-9 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
3-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C11H11NO5/c13-6-9-5-12(11(16)17-9)8-3-1-2-7(4-8)10(14)15/h1-4,9,13H,5-6H2,(H,14,15) |
Clave InChI |
NIOIFGLPWCKDSM-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=CC(=C2)C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
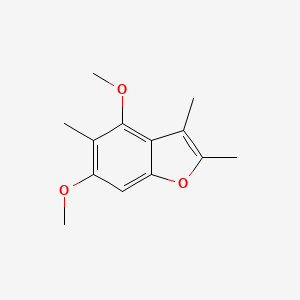
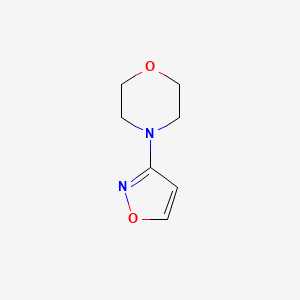
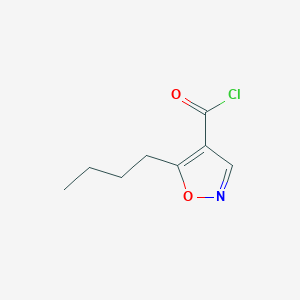
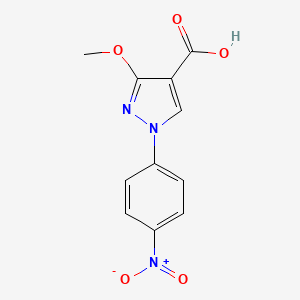
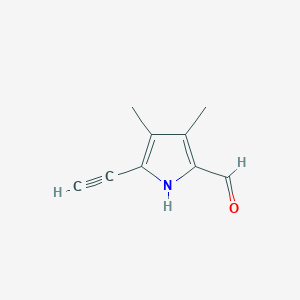
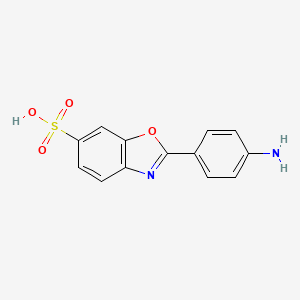

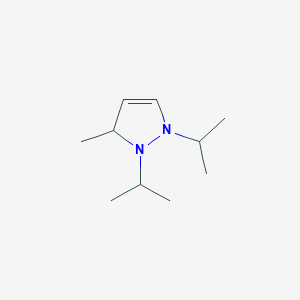
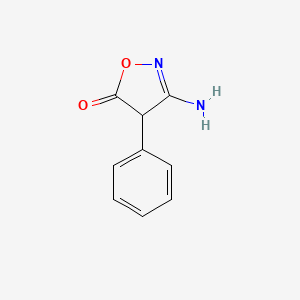

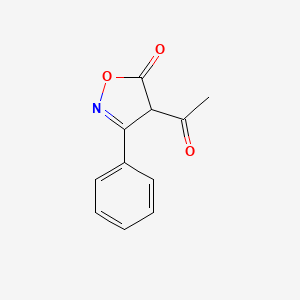
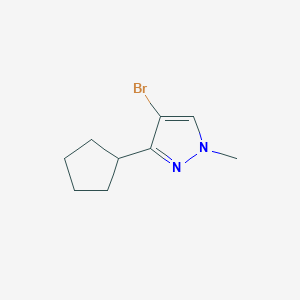
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
